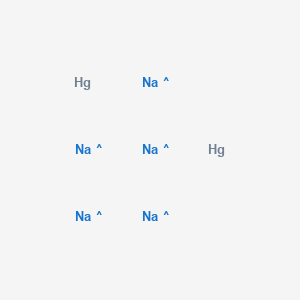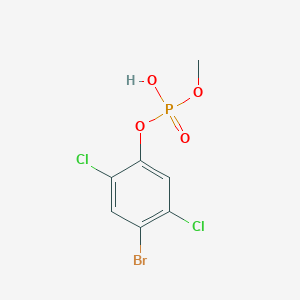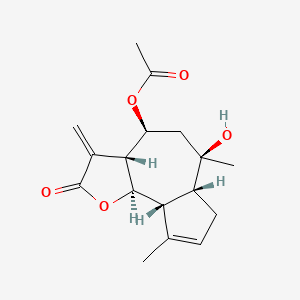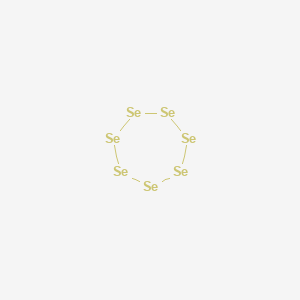
Cycloheptaselenium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloheptaselenium is a chemical compound with the molecular formula Se₇. It is composed of seven selenium atoms arranged in a cyclic structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cycloheptaselenium can be synthesized through several methods. One common approach involves the reaction of selenium with a suitable precursor under controlled conditions. For example, selenium can be reacted with a halogenated compound in the presence of a catalyst to form this compound. The reaction typically requires elevated temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, this compound can be produced using large-scale reactors that allow precise control over reaction conditions. The process involves the careful handling of selenium and other reagents to ensure high yield and purity of the final product. Advanced purification techniques, such as distillation and crystallization, are often employed to obtain this compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: Cycloheptaselenium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique electronic structure of the selenium atoms in the cyclic arrangement.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under acidic conditions and results in the formation of higher oxidation state selenium compounds.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction is usually carried out in an inert solvent such as tetrahydrofuran.
Substitution: Substitution reactions involve the replacement of one or more selenium atoms in the ring with other atoms or groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield selenium dioxide, while reduction can produce elemental selenium or lower oxidation state selenium compounds .
Applications De Recherche Scientifique
Cycloheptaselenium has several scientific research applications due to its unique properties:
Chemistry: In chemistry, this compound is used as a precursor for the synthesis of other selenium-containing compounds. Its unique structure makes it a valuable intermediate in various organic and inorganic synthesis reactions.
Biology: In biological research, this compound is studied for its potential antioxidant properties. Selenium is an essential trace element in many biological systems, and compounds like this compound are investigated for their role in protecting cells from oxidative damage.
Medicine: this compound and its derivatives are explored for their potential therapeutic applications. Selenium compounds have been shown to exhibit anticancer, antiviral, and anti-inflammatory properties, making them promising candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials and as a catalyst in various chemical processes. .
Mécanisme D'action
The mechanism by which cycloheptaselenium exerts its effects is primarily related to its ability to interact with biological molecules. Selenium atoms in the compound can form bonds with sulfur-containing amino acids in proteins, leading to the formation of selenoproteins. These selenoproteins play crucial roles in various cellular processes, including antioxidant defense, thyroid hormone metabolism, and immune function .
Molecular Targets and Pathways: this compound targets several molecular pathways, including:
Antioxidant Defense: By incorporating into selenoproteins, this compound enhances the body’s antioxidant defense mechanisms, protecting cells from oxidative stress.
Thyroid Hormone Metabolism: Selenium is essential for the proper functioning of enzymes involved in the synthesis and metabolism of thyroid hormones.
Immune Function: Selenium compounds, including this compound, have been shown to modulate immune responses, potentially enhancing the body’s ability to fight infections.
Comparaison Avec Des Composés Similaires
Cycloheptaselenium can be compared with other selenium-containing compounds to highlight its uniqueness:
Selenium Dioxide (SeO₂): Unlike this compound, selenium dioxide is a simple oxide of selenium. It is commonly used as an oxidizing agent in organic synthesis.
Selenocysteine: Selenocysteine is an amino acid that contains selenium. It is incorporated into proteins and plays a critical role in various biological processes.
Selenium Nanoparticles: Selenium nanoparticles are another form of selenium with unique properties. .
This compound stands out due to its cyclic structure and the ability to undergo a wide range of chemical reactions. Its applications in various fields, from chemistry to medicine, make it a versatile and valuable compound in scientific research and industrial processes .
Propriétés
Numéro CAS |
12597-32-9 |
|---|---|
Formule moléculaire |
Se7 |
Poids moléculaire |
552.8 g/mol |
Nom IUPAC |
heptaselenepane |
InChI |
InChI=1S/Se7/c1-2-4-6-7-5-3-1 |
Clé InChI |
ZMBTVUKUCVFDOA-UHFFFAOYSA-N |
SMILES canonique |
[Se]1[Se][Se][Se][Se][Se][Se]1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


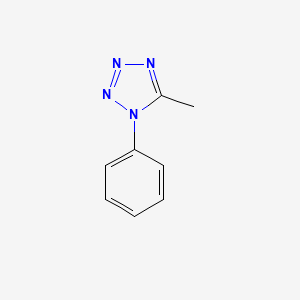
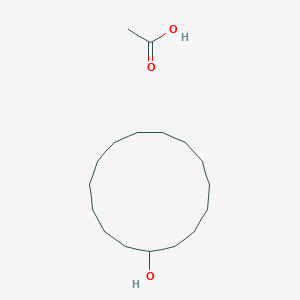
![3-[Ethyl-(3-oxo-3-phenylpropyl)amino]-1-phenylpropan-1-one;hydrochloride](/img/structure/B14711221.png)
![Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,12,17-pentol](/img/structure/B14711222.png)


![Ethyl 3-[dimethyl(phenyl)silyl]propanoate](/img/structure/B14711250.png)

